molecular formula C19H19N9 B12275822 5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12275822
M. Wt: 373.4 g/mol
InChI Key: PWKMCNCYCCVJCW-UHFFFAOYSA-N
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Description

5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a substitution reaction involving a suitable piperazine derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.

    Medicine: The compound is investigated for its potential use as an antiviral, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves several molecular targets and pathways :

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in disease processes.

    Modulation of Signaling Pathways: It can modulate signaling pathways such as the NF-kB inflammatory pathway.

    Interaction with Receptors: The compound can interact with specific receptors on cell surfaces, leading to changes in cell behavior.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19N9

Molecular Weight

373.4 g/mol

IUPAC Name

7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C19H19N9/c1-14-11-20-12-21-17(14)26-7-9-27(10-8-26)18-16-19(23-13-22-18)28(25-24-16)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3

InChI Key

PWKMCNCYCCVJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5

Origin of Product

United States

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